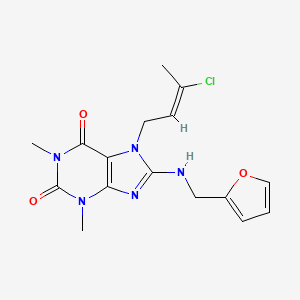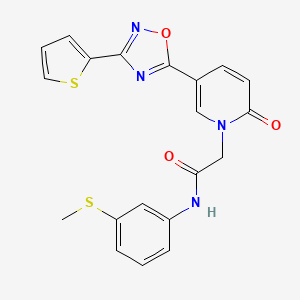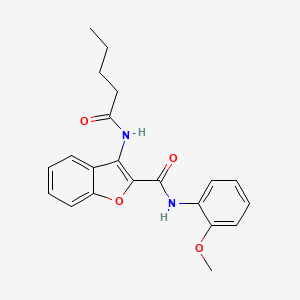![molecular formula C15H14FN5OS B2799983 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine CAS No. 2380178-95-8](/img/structure/B2799983.png)
4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a kinase inhibitor that has shown promising results in the treatment of various diseases, including cancer.
Mechanism Of Action
The mechanism of action of 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine involves the inhibition of several kinases, including FLT3, c-KIT, and PDGFRα. These kinases are known to play a crucial role in the development and progression of cancer. By inhibiting these kinases, 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine can prevent the growth and proliferation of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, prevent angiogenesis, and induce apoptosis. Additionally, it has been found to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine is its potency as a kinase inhibitor. It has been found to be a potent inhibitor of several kinases, making it a potential candidate for the treatment of various diseases. However, one of the major limitations of this compound is its toxicity. It has been found to be toxic to normal cells, which can limit its use in clinical settings.
Future Directions
There are several future directions for the study of 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine. One of the major directions is the development of more potent and selective kinase inhibitors. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and autoimmune diseases is an area of active research. Furthermore, the use of this compound for the treatment of other diseases, such as neurodegenerative diseases, is an area of future research.
Synthesis Methods
The synthesis of 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine involves several steps. The first step involves the reaction of 5-Fluoropyrimidine-2-carboxylic acid with 1,4-dibromobutane in the presence of potassium carbonate to yield 4-(5-Fluoropyrimidin-2-yl)piperidine-1-carboxylic acid. The second step involves the reaction of the obtained compound with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of N,N-diisopropylethylamine to yield 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine. The final step involves the reaction of the obtained compound with 2-chloro-4-(4,6-dimethoxy-1,3,5-triazin-2-yl)thieno[3,2-d]pyrimidine in the presence of N,N-diisopropylethylamine to yield 4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine.
Scientific Research Applications
4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammatory diseases, and autoimmune diseases. It has been found to be a potent inhibitor of several kinases, including FLT3, c-KIT, and PDGFRα, which are known to play a crucial role in the development and progression of cancer.
properties
IUPAC Name |
4-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]thieno[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5OS/c16-10-7-17-15(18-8-10)22-11-1-4-21(5-2-11)14-13-12(3-6-23-13)19-9-20-14/h3,6-9,11H,1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEQUXGIXZBWOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-chlorophenyl)methanimine](/img/structure/B2799901.png)
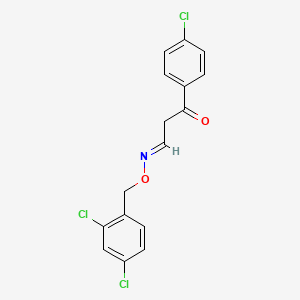
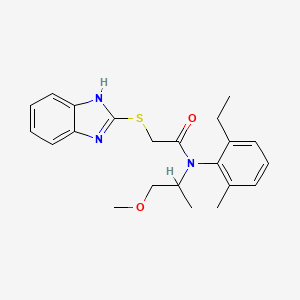
![Methyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2799906.png)

![3-amino-3-phenyl-N-[1-(thiophen-2-yl)ethyl]propanamide hydrochloride](/img/structure/B2799910.png)

![1-methyl-4-({4-phenyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-yl}methyl)piperazine](/img/structure/B2799912.png)
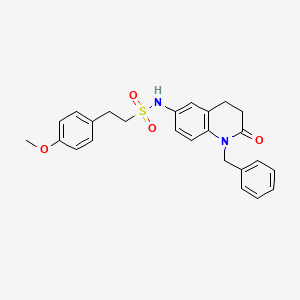
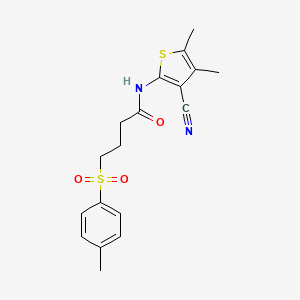
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2799916.png)
